(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate
Description
Properties
IUPAC Name |
propan-2-yl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(2)20-16(19)12(9-17)8-13-10-18(3)15-7-5-4-6-14(13)15/h4-8,10-11H,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTAUBPULVHFKP-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CN(C2=CC=CC=C21)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CN(C2=CC=CC=C21)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321182 | |
| Record name | propan-2-yl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
374541-67-0 | |
| Record name | propan-2-yl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction between isopropyl cyanoacetate and 1-methyl-1H-indole-3-carbaldehyde in the presence of a base such as piperidine can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the indole moiety, which is present in many pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is not fully elucidated. compounds with similar structures often interact with biological targets such as enzymes or receptors. The indole moiety can bind to various proteins, influencing pathways related to cell signaling, apoptosis, or metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related acrylate and indole derivatives, focusing on substituent effects and crystallographic data. Key analogs include:
Key Observations:
Steric and Electronic Effects: The 1-methyl group on the indole in the target compound reduces hydrogen-bonding capacity compared to unmethylated analogs like methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate. In the latter, the indole N–H forms a strong hydrogen bond with the ester oxygen (2.82 Å, 153°), stabilizing the crystal lattice . The 1-methyl substitution likely eliminates this interaction, altering solubility and melting behavior .
Crystallographic Data: Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate exhibits a mean C–C bond length of 1.36 Å and a low R factor (0.047), indicative of high structural precision . The target compound’s isopropyl group may introduce torsional strain, affecting bond angles and packing efficiency.
Reactivity: The cyano group in both acrylates enhances electrophilicity, making the β-carbon susceptible to nucleophilic attack. However, the isopropyl ester’s electron-donating effect may slightly reduce reactivity compared to methyl esters .
Hydrogen Bonding and Supramolecular Assembly
Hydrogen bonding in indole derivatives is a key determinant of their solid-state properties. In methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate, the indole N–H···O interaction forms a 1D chain structure . By contrast, the 1-methyl substitution in the target compound eliminates this interaction, likely leading to weaker intermolecular forces and a less ordered crystal lattice. Graph set analysis (as per Etter’s rules) would classify the hydrogen-bonding motifs differently, with the methylated analog favoring C–H···π or van der Waals interactions .
Thermal and Solubility Properties
- Melting Point: Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate has a reported melting point of ~180–185°C . The isopropyl analog is expected to have a lower melting point due to reduced crystallinity.
- Solubility: The isopropyl ester increases hydrophobicity, enhancing solubility in nonpolar solvents (e.g., dichloromethane) but reducing aqueous solubility compared to carboxylic acid derivatives like 2-(6-methyl-1H-indol-3-yl)acetic acid .
Biological Activity
(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is an indole derivative that has garnered attention due to its diverse biological activities. This compound is synthesized through the Knoevenagel condensation reaction, which involves the reaction of isopropyl cyanoacetate with 1H-indole-3-carbaldehyde in the presence of a base, typically sodium ethoxide. The following sections will explore its biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound can be attributed to its structural features, particularly the indole ring system. This structure allows for interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, which may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
- Anti-inflammatory Effects : Similar indole derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and reducing edema in animal models .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicated:
- Cell Viability : The compound demonstrated a dose-dependent reduction in cell viability across different cancer cell lines.
- Cytokine Modulation : It was observed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as IL-1β and TNFα .
In Vivo Studies
In vivo studies utilizing animal models have further elucidated the biological activity of this compound:
| Study Type | Model Used | Observations |
|---|---|---|
| Anti-inflammatory | CFA-induced paw edema | Significant reduction in edema compared to control |
| Antimicrobial | Zymosan-induced peritonitis | Reduced leukocyte migration at various doses |
These findings suggest that the compound could be a candidate for further development as an anti-inflammatory or antimicrobial agent.
Comparative Analysis
When compared to similar compounds such as methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate and ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate, this compound exhibits unique properties due to its isopropyl ester group. This modification affects its solubility and reactivity, potentially enhancing its biological activity.
Table: Comparison of Similar Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| This compound | Indole derivative | Anticancer, antimicrobial, anti-inflammatory |
| Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate | Indole derivative | Moderate anticancer activity |
| Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate | Indole derivative | Limited antimicrobial properties |
Q & A
Q. What synthetic strategies are employed to prepare (E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate?
The synthesis typically involves multi-step reactions starting with indole derivatives. For example, Friedel-Crafts acylation or alkylation can introduce substituents to the indole core, followed by condensation with cyanoacrylate precursors. A key intermediate, such as 1-methyl-1H-indole-3-carbaldehyde, may undergo Knoevenagel condensation with cyanoacetic acid derivatives in the presence of a base (e.g., piperidine) to form the acrylate backbone. Reaction conditions (e.g., solvent, temperature) must be optimized to favor the (E)-isomer .
Q. How is the purity and identity of the compound verified during synthesis?
Characterization relies on spectroscopic methods:
- 1H/13C NMR : Confirms substituent positions and stereochemistry (e.g., coupling constants for E/Z isomer distinction).
- FT-IR : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
- X-ray crystallography : Provides unambiguous structural confirmation, including bond angles and crystallographic packing .
Q. What are critical intermediates in the synthesis of this compound?
Key intermediates include:
- 1-Methyl-1H-indole-3-carbaldehyde : Synthesized via Vilsmeier-Haack formylation of 1-methylindole.
- Cyanoacetic acid derivatives : React with the aldehyde in a Knoevenagel reaction.
- Isopropyl esterification agents : Used to introduce the ester group in the final step .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and torsional parameters. For example, the (E)-configuration is confirmed by the dihedral angle between the indole and acrylate moieties. Software like SHELXL refines the structure using least-squares methods, and hydrogen-bonding patterns are analyzed to understand packing interactions .
Q. What computational methods validate the electronic properties of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, the electron-withdrawing cyano group lowers LUMO energy, enhancing electrophilicity. Molecular docking studies may also assess interactions with biological targets (e.g., enzymes) .
Q. How do solvent effects influence reaction selectivity during synthesis?
Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states in condensation reactions, favoring the (E)-isomer. Solvent polarity index and dielectric constant correlate with reaction kinetics and isomer ratio. Controlled dehydration steps (e.g., using molecular sieves) improve yield .
Q. What analytical challenges arise in distinguishing E/Z isomers, and how are they addressed?
Q. How are hydrogen-bonding networks in the crystal lattice characterized?
Graph-set analysis categorizes hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Crystallographic data reveal donor-acceptor distances and angles, while Hirshfeld surface analysis maps intermolecular contacts (e.g., C–H···O/N interactions) .
Q. What mechanistic insights explain side reactions during synthesis?
Competing pathways include:
- Tautomerization : The indole NH group may participate in unwanted proton transfers.
- Oligomerization : Acrylate groups can undergo Michael addition if reaction conditions are not anhydrous.
- Isomerization : Thermal or photochemical interconversion of E/Z isomers requires strict temperature/light control .
Q. How do steric and electronic effects of substituents impact biological activity?
- Steric effects : Bulky groups (e.g., isopropyl) may hinder binding to target proteins.
- Electronic effects : Electron-withdrawing cyano groups enhance electrophilicity, potentially increasing reactivity with nucleophilic residues (e.g., cysteine thiols).
Structure-activity relationship (SAR) studies systematically vary substituents to optimize activity .
Data Analysis and Contradictions
Q. How are conflicting crystallographic data resolved (e.g., polymorphs)?
Polymorph characterization involves:
Q. What statistical methods validate reproducibility in synthetic yields?
- Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, catalyst loading).
- ANOVA : Analyzes variance across batches to isolate significant factors.
- Control charts : Monitor process stability over time .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
